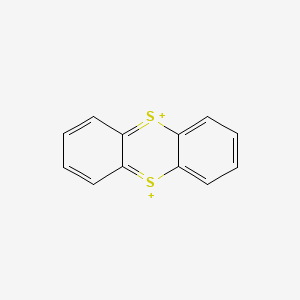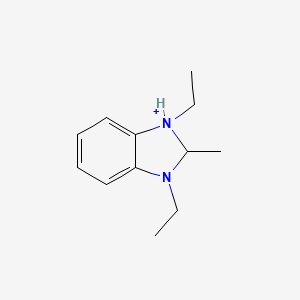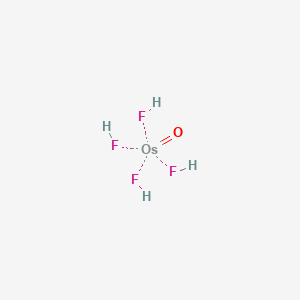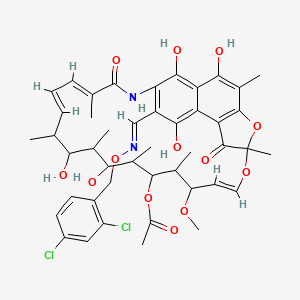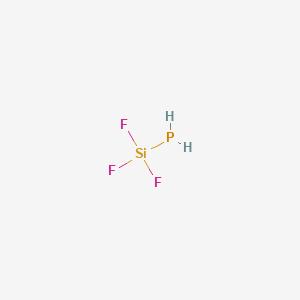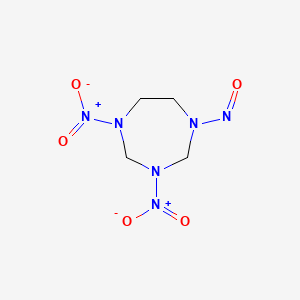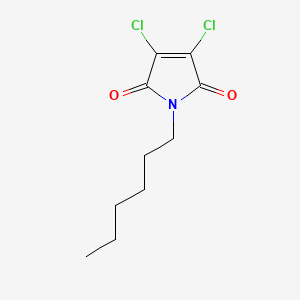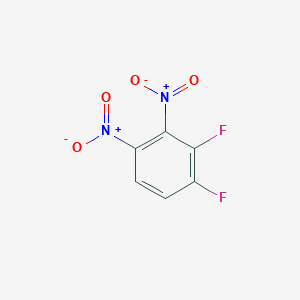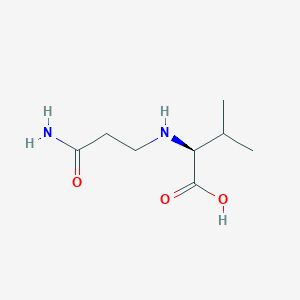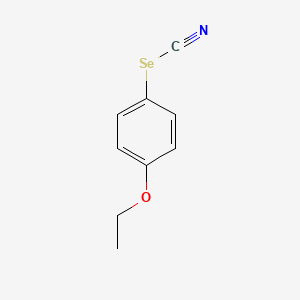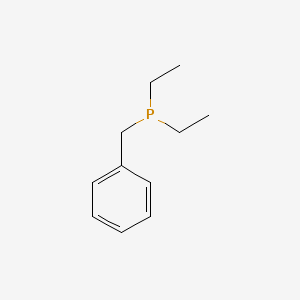![molecular formula C13H10Cl2N2O5S B14663015 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide CAS No. 51765-53-8](/img/structure/B14663015.png)
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is an organic compound that features a complex structure with multiple functional groups, including chloro, phenoxy, nitro, and methanesulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonamide Formation: The final step involves the reaction of the nitrated phenoxy compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and sulfonamide groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-N-[2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 2-(4-phenoxyphenyl)oxirane
Comparison: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical and biological properties. In comparison, similar compounds may lack one or more of these functional groups, leading to differences in reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
51765-53-8 |
|---|---|
Molekularformel |
C13H10Cl2N2O5S |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
1-chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O5S/c14-8-23(20,21)16-12-6-3-10(17(18)19)7-13(12)22-11-4-1-9(15)2-5-11/h1-7,16H,8H2 |
InChI-Schlüssel |
QWWATSPNUGHRKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


